4,4'-Dihydroxychalcone
Overview
Description
4,4’-Dihydroxychalcone is a member of the chalcone family, which belongs to the flavonoid group of compounds. Chalcones are characterized by their open-chain structure, consisting of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This particular compound, 4,4’-Dihydroxychalcone, is known for its biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing chalcones, including 4,4’-Dihydroxychalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl aldehyde with an aryl ketone in the presence of a base, typically sodium hydroxide or potassium hydroxide, in an alcoholic medium . The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods: Industrial production of 4,4’-Dihydroxychalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality 4,4’-Dihydroxychalcone .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dihydroxychalcone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the α,β-unsaturated carbonyl system can yield dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted chalcones.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochalcones.
Substitution: Formation of halogenated chalcones.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other flavonoids and heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its anticancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the development of natural pesticides and herbicides.
Mechanism of Action
The biological activities of 4,4’-Dihydroxychalcone are attributed to its ability to interact with various molecular targets and pathways. It can modulate signaling pathways involved in inflammation, apoptosis, and oxidative stress. The compound’s α,β-unsaturated carbonyl system allows it to act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function .
Comparison with Similar Compounds
- 2’,4’-Dihydroxychalcone
- 3,4-Dihydroxychalcone
- 4,4’-Dimethoxychalcone
Comparison: 4,4’-Dihydroxychalcone is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to other chalcones, it exhibits distinct antioxidant and anticancer properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(E)-1,3-bis(4-hydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10,16-17H/b10-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQLEXXZAVVCCA-XCVCLJGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3600-61-1, 108997-30-4 | |
Record name | 4,4'-Dihydroxychalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003600611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Dihydroxychalcone, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108997304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-DIHYDROXYCHALCONE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKY3J88Z94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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